molecular formula C13H18ClNO2 B5883258 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine

4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine

Cat. No.: B5883258
M. Wt: 255.74 g/mol
InChI Key: PYXKHIZLZBBDSE-UHFFFAOYSA-N
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Description

4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is an organic compound with the molecular formula C13H18ClNO2. It is a morpholine derivative, characterized by the presence of a chloro-substituted phenoxyethyl group attached to the nitrogen atom of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The chloro-substituted phenoxyethyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is unique due to its specific substitution pattern on the phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .

Properties

IUPAC Name

4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKHIZLZBBDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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